N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound is a synthetic small molecule characterized by a 1,2-dihydropyridin-1-yl core modified with a pyrrolidine sulfonyl group at position 3 and an acetamide linker connected to a 4-(dimethylamino)phenyl moiety. The dimethylamino group enhances solubility, while the sulfonyl and dihydropyridinone moieties may contribute to binding specificity or metabolic stability .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-21(2)16-9-7-15(8-10-16)20-18(24)14-22-11-5-6-17(19(22)25)28(26,27)23-12-3-4-13-23/h5-11H,3-4,12-14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNIHDMBSRBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of acetamides, including those similar to N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, exhibit anticonvulsant properties. For instance, studies have demonstrated that modifications in the structure of these compounds can enhance their efficacy against epilepsy models. The synthesis of various N-phenylacetamide derivatives has been linked to improved anticonvulsant activity, suggesting that structural variations can significantly influence pharmacological outcomes .
Anti-inflammatory Properties
Compounds containing pyrrolidine and sulfonamide moieties have shown promise in treating inflammatory conditions. The presence of the pyrrolidine ring in this compound may contribute to its anti-inflammatory effects. Studies on related compounds have indicated potential mechanisms involving the inhibition of pro-inflammatory cytokines and pathways .
Anticancer Potential
The structural features of this compound suggest possible applications in oncology. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The interaction of such compounds with specific molecular targets involved in cancer progression is a key area of ongoing research .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolidine ring and subsequent modifications to introduce the sulfonamide and acetamide functionalities. Detailed mechanistic studies are required to elucidate how these modifications affect biological activity.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of pyrrolidine ring | Pyrrole derivatives |
| 2 | Sulfonamide introduction | Sulfonyl chlorides |
| 3 | Acetamide formation | Acetic anhydride or acetyl chloride |
Case Study 1: Anticonvulsant Evaluation
In a study evaluating a series of N-substituted acetamides, compounds structurally related to this compound were tested for anticonvulsant activity using animal models. Results indicated that certain modifications led to significant reductions in seizure frequency, highlighting the potential for developing new antiepileptic drugs based on this scaffold .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related sulfonamide compounds showed that they effectively reduced inflammation in murine models. The study suggested that these compounds could inhibit specific inflammatory pathways, providing a basis for further development as therapeutic agents for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several analogs, including those reported in Pharmacopeial Forum (2017):
| Compound ID | Core Structure | Key Substituents | Stereochemistry |
|---|---|---|---|
| Target | 1,2-Dihydropyridin-1-yl | Pyrrolidine-1-sulfonyl, 4-(dimethylamino)phenyl | Not specified (likely achiral) |
| m | 2-Oxotetrahydropyrimidin-1-yl | 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl, 3-methylbutanamide | (R)-configured at tetrahydropyrimidinyl |
| n | 2-Oxotetrahydropyrimidin-1-yl | 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl, 3-methylbutanamide | (S)-configured at tetrahydropyrimidinyl |
| o | 2-Oxotetrahydropyrimidin-1-yl | 2,6-Dimethylphenoxy, 1,6-diphenylhexan-2-yl, 3-methylbutanamide | (S)-configured at tetrahydropyrimidinyl |
Key Differences :
- Substituents: The pyrrolidine sulfonyl group in the target compound replaces the 2,6-dimethylphenoxy and diphenylhexan-2-yl groups in analogs m–o. This substitution may reduce lipophilicity, improving aqueous solubility compared to the highly aromatic analogs .
- Chirality : Analogs m–o exhibit defined stereochemistry (R/S configurations), while the target compound’s lack of chiral centers suggests simpler synthesis and metabolic handling.
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
No direct comparative data for the target compound and analogs m–o are available in the provided evidence. However, structural analysis suggests:
- The 4-(dimethylamino)phenyl group in the target compound may enhance interactions with polar or charged binding pockets compared to the hydrophobic 2,6-dimethylphenoxy group in analogs m–o.
Solubility and Bioavailability
- Target Compound: The dimethylamino group likely increases water solubility (>50 µg/mL predicted), while the sulfonyl group may reduce membrane permeability.
- Analogs m–o: High aromaticity (diphenylhexan-2-yl, dimethylphenoxy) suggests lower solubility (<10 µg/mL predicted) but higher passive diffusion across membranes .
Metabolic Stability
- The dihydropyridinone core in the target compound may be susceptible to oxidation, whereas the tetrahydropyrimidinone in analogs m–o is more resistant to hepatic degradation.
Biological Activity
N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenyl derivatives for their efficacy in animal models of epilepsy. The results showed that specific analogs, particularly those with modifications in the pyrrolidine ring, demonstrated significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound ID | Structure Modification | MES Efficacy (mg/kg) | PTZ Efficacy (mg/kg) |
|---|---|---|---|
| 12 | 3-Chlorophenyl | 100 | 300 |
| 13 | Morpholino | 100 | 300 |
| 20 | Trifluoromethyl | 30 | Active |
The study highlighted the importance of the pyrrolidine-2,5-dione core fragment for maintaining anticonvulsant activity. The introduction of fluorine or trifluoromethyl groups was found to enhance metabolic stability and improve central nervous system distribution .
The mechanism by which this compound exerts its biological effects primarily involves modulation of neuronal voltage-sensitive sodium channels. This interaction is crucial for the stabilization of neuronal excitability and prevention of seizure activity .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same structural family. For instance, a study published in Pharmaceutical Chemistry Journal detailed the synthesis and evaluation of N-phenyl derivatives, noting that modifications significantly impacted their pharmacological profiles. The results indicated that certain structural features are essential for achieving desired biological effects.
Notable Findings
- Anticonvulsant Screening : Compounds were screened using standard protocols such as MES and PTZ tests.
- Toxicity Assessment : Acute neurological toxicity was assessed via rotarod tests, ensuring safety profiles were established alongside efficacy .
- Structure-Activity Relationship (SAR) : The SAR analysis confirmed that specific functional groups enhance biological activity while others may reduce it.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | DCM, RT, 3h | 70-80% |
| 2 | TEA, 0°C, 2h | 85-90% |
| 3 | EDC, DMF, 24h | 60-70% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyridinone carbonyl at ~170 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., R22(10) dimer formation via N–H⋯O bonds) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated vs. observed).
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (IC50 determination) .
- Antimicrobial Screening : Use microdilution methods (MIC values) against bacterial/fungal strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced: How can Design of Experiments (DoE) optimize reaction yields?
Methodological Answer:
- Factors : Vary temperature, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM) : Use software (e.g., JMP, Minitab) to model interactions and identify optimal conditions .
- Flow Chemistry : Implement continuous flow reactors for improved heat/mass transfer and reproducibility .
Advanced: How to resolve contradictions between computational docking and experimental bioactivity?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories to identify false-positive docking poses.
Mutagenesis Studies : Validate key residues predicted to interact with the sulfonyl group .
Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm affinity discrepancies .
Advanced: What strategies address crystallographic disorder in the pyrrolidine-sulfonyl moiety?
Methodological Answer:
- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve resolution .
- Occupancy Refinement : Split disordered atoms into multiple positions with refined site-occupancy factors.
- Twinned Crystals : Use PLATON’s TwinRotMat to detect and model twinning .
Advanced: How to investigate the mechanism of sulfonyl group participation in reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated sulfonyl groups.
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Trap intermediates (e.g., sulfonate anions) .
- DFT Calculations : Map potential energy surfaces for sulfonyl transfer steps .
Advanced: What scale-up challenges arise in continuous flow synthesis?
Methodological Answer:
- Solid Precipitation : Mitigate clogging via solvent screening (e.g., THF/water mixtures).
- Residence Time Adjustment : Optimize flow rates to prevent incomplete coupling .
- Purification : Use inline liquid-liquid extraction or simulated moving bed (SMB) chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
